Cas no 42159-76-2 (2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile)
2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile
- 2-AMINO-6-TERT-BUTYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE
- 000220
- 2-amino-3-cyano-6-tert-butyl-tetrahydrobenzo[b]thiophene
- 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
- 2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
- AC1LDD6J
- AC1Q1MFS
- AK-777
- SureCN1719679
- TimTec1_000582
- ZERO
- DTXSID70346922
- AKOS016036852
- MFCD00128283
- AB00276911-03
- benzo[b]thiophene-3-carbonitrile, 2-amino-6-(1,1-dimethylethyl)-4,5,6,7-tetrahydro-
- 2-AMINO-6-TERT-BUTYL-4,5,6,7-TETRAHYDRO-BENZO(B)THIOPHENE-3-CARBONITRILE
- BS-4423
- BBL007203
- CS-0307973
- AK-777/09836055
- 2-Amino-6-t-butyl-3-cyano-4,5,6,7-tetrahydrothianaphthene
- 2-Amino-6-tert-butyl-4,5,6,7-tetrahydrobenzothiophene-3-carbonitrile
- 2-Amino-6-t-butyl-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene
- CHEMBL1632450
- QDIYAWBTKKYATE-UHFFFAOYSA-N
- BRD-A52006441-001-01-6
- STK024682
- 2-Amino-6-tert-butyl-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene
- AKOS000103689
- 2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-benzo[b]-thiophene-3-carbonitrile
- ALBB-001617
- Z57000590
- SCHEMBL1719679
- NCGC00338510-01
- EN300-10306
- HMS1535K10
- Oprea1_656572
- Benzothiophene-3-carbonitrile, 4,5,6,7-tetrahydro-2-amino-6-(1,1-dimethylethyl)-
- 42159-76-2
- 2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile #
- 2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
-
- MDL: MFCD00128283
- Inchi: 1S/C13H18N2S/c1-13(2,3)8-4-5-9-10(7-14)12(15)16-11(9)6-8/h8H,4-6,15H2,1-3H3
- InChI Key: QDIYAWBTKKYATE-UHFFFAOYSA-N
- SMILES: S1C(=C(C#N)C2=C1CC(CC2)C(C)(C)C)N
Computed Properties
- Exact Mass: 234.11924
- Monoisotopic Mass: 234.11906976g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 312
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 78Ų
Experimental Properties
- PSA: 49.81
2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 029771-1g |
2-Amino-6- tert -butyl-4,5,6,7-tetrahydro-benzo[ b ]thiophene-3-carbonitrile |
42159-76-2 | 95% | 1g |
£96.00 | 2022-03-01 | |
| Fluorochem | 029771-5g |
2-Amino-6- tert -butyl-4,5,6,7-tetrahydro-benzo[ b ]thiophene-3-carbonitrile |
42159-76-2 | 95% | 5g |
£287.00 | 2022-03-01 | |
| Chemenu | CM113670-5g |
2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
42159-76-2 | 95% | 5g |
$420 | 2021-06-09 | |
| Chemenu | CM113670-10g |
2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
42159-76-2 | 95% | 10g |
$720 | 2021-06-09 | |
| TRC | A594963-25mg |
2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
42159-76-2 | 25mg |
$ 50.00 | 2022-05-31 | ||
| TRC | A594963-50mg |
2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
42159-76-2 | 50mg |
$ 65.00 | 2022-05-31 | ||
| TRC | A594963-250mg |
2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
42159-76-2 | 250mg |
$ 80.00 | 2022-05-31 | ||
| Matrix Scientific | 012268-1g |
2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile |
42159-76-2 | 1g |
$169.00 | 2023-09-06 | ||
| Matrix Scientific | 012268-500mg |
2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile |
42159-76-2 | 500mg |
$110.00 | 2023-09-06 | ||
| Chemenu | CM113670-5g |
2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
42159-76-2 | 95% | 5g |
$*** | 2023-05-30 |
2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile Suppliers
2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on 2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Introduction to 2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (CAS No. 42159-76-2)
2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, identified by the CAS number 42159-76-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzothiophene class, a structural motif widely prevalent in biologically active molecules. The presence of an amino group, a tert-butyl substituent, and a nitrile group at specific positions on the tetrahydropyranocyclohexenone backbone imparts unique chemical and pharmacological properties, making it a valuable scaffold for drug discovery.
The benzothiophene core is particularly noteworthy due to its structural similarity to many natural products and pharmaceuticals. It is known for its ability to interact with biological targets such as enzymes and receptors, often leading to potent biological activity. The tetrahydro prefix indicates the saturation of the benzothiophene ring system, which can influence the compound's solubility, metabolic stability, and overall pharmacokinetic profile. The amino group at the 2-position and the tert-butyl group at the 6-position serve as key functional handles that can be modified further to enhance binding affinity or modulate pharmacological effects.
The carbonitrile group at the 3-position adds another layer of complexity to the molecule's behavior. Nitrile groups are known for their ability to act as bioisosters for carboxylic acids or amides, providing opportunities for hydrogen bonding interactions with biological targets. Additionally, the nitrile group can undergo various chemical transformations, such as hydrolysis or reduction, which can be exploited in synthetic chemistry to access other functionalized derivatives.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies have suggested that the amino group and the carbonitrile group may interact with key residues in protein binding pockets, while the tert-butyl group could provide steric hindrance to improve selectivity over off-target proteins. These insights have guided the design of novel derivatives with enhanced potency and reduced side effects.
The synthesis of 2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile involves multi-step organic reactions that require careful optimization. The introduction of the tetrahydropyranocyclohexenone core typically involves cyclization reactions followed by functionalization at specific positions. The use of protecting groups is often necessary to prevent unwanted side reactions during synthesis. Given its structural complexity, methodologies for regioselective functionalization are crucial to achieving the desired product with high yield and purity.
In drug discovery pipelines, this compound has been explored as a potential lead for various therapeutic applications. Its structural features make it a promising candidate for targeting neurological disorders, where benzothiophene derivatives have shown promise in preclinical studies. Additionally, its ability to modulate enzyme activity suggests potential applications in treating metabolic diseases or inflammatory conditions. The carbonitrile group, in particular, has been investigated for its role in enhancing binding interactions with metal ions or participating in redox processes within biological systems.
The pharmacokinetic properties of 2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile are also of great interest. In vitro studies have indicated that this compound exhibits moderate solubility in water and lipids, suggesting potential oral bioavailability if optimized further. Metabolic stability studies have revealed that the amino and carbonitrile groups are susceptible to enzymatic degradation under physiological conditions. However, strategies such as prodrug design or covalent modifications could be employed to enhance stability and prolong circulation time.
One notable area of research has been the exploration of this compound's interactions with ion channels and receptors involved in pain perception and neurotransmission. Preclinical data suggest that derivatives of this scaffold may exhibit analgesic properties by modulating voltage-gated sodium channels or opioid receptors. The unique combination of functional groups provides multiple opportunities for fine-tuning these interactions through structure-based drug design approaches.
The impact of chirality on the pharmacological properties of this molecule has also been studied extensively. Single-crystal X-ray diffraction analyses have provided detailed insights into the three-dimensional structures of enantiomers or diastereomers derived from this scaffold. These studies highlight how stereochemistry can significantly influence binding affinity and metabolic fate.
Future directions in research may involve exploring new synthetic routes that improve scalability while maintaining high chemical purity. Advances in flow chemistry could enable continuous manufacturing processes for complex heterocycles like this one. Additionally, computational modeling techniques will continue to play a pivotal role in predicting novel derivatives with optimized pharmacological profiles before experimental validation becomes necessary.
The integration of machine learning algorithms into virtual screening campaigns represents another exciting frontier for researchers working with compounds like this one.* By leveraging large datasets generated from high-throughput experiments, artificial intelligence-driven platforms can accelerate hit identification processes significantly.* This approach not only saves time but also allows scientists to focus on designing more sophisticated experiments based on predictive insights generated by these systems.*
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